2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride
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Overview
Description
2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by the presence of amino, bromo, and chloro substituents on a phenylacetic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Similar compounds have been found to participate in electronically divergent processes with the metal catalyst . This could suggest that 2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , which could suggest that this compound might affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have broad-spectrum biological activities , which could suggest that this compound might have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to possess various biological activities , which could suggest that this compound might have diverse molecular and cellular effects.
Action Environment
Similar compounds have been found to have broad-spectrum biological activities , which could suggest that this compound might be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
Indole derivatives, a class of compounds to which it belongs, have been found to bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Cellular Effects
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that they may exert their effects through these interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride typically involves the reaction of 3-bromo-4-chlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromo and chloro groups to their respective hydrogenated forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetic acid derivatives, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3-bromo-4-fluorophenyl)acetic acid
- 2-Amino-2-(3-chloro-4-fluorophenyl)acetic acid
- 2-Amino-2-(3-bromo-4-methylphenyl)acetic acid
Uniqueness
2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride is unique due to the presence of both bromo and chloro substituents on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
2-amino-2-(3-bromo-4-chlorophenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2.ClH/c9-5-3-4(1-2-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDKPSWRVOBLLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)Br)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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